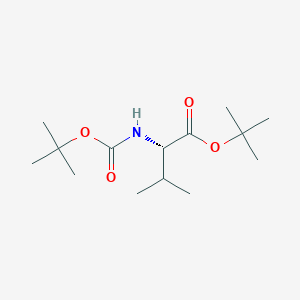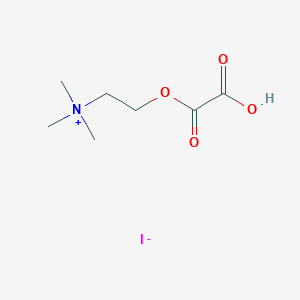
3-(2-(5-(3,3-Dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3-(5-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)-5-oxopentyl)-3-methyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(5-(3,3-Dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3-(5-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)-5-oxopentyl)-3-methyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate” is a complex organic molecule that features multiple functional groups, including sulfonate, indoline, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the indoline and pyrrole rings, followed by the introduction of sulfonate groups and the conjugation of the different moieties. Typical reaction conditions might include:
Formation of Indoline Ring: This could involve cyclization reactions under acidic or basic conditions.
Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Conjugation of Moieties: Coupling reactions using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice.
Purification Techniques: Chromatography, crystallization, or distillation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in studying biological processes and pathways.
Industry
Dyes and Pigments: Potential use in the production of dyes and pigments due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Biological Pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds with similar indoline structures.
Pyrrole Derivatives: Compounds with similar pyrrole structures.
Sulfonate-Containing Compounds: Compounds with similar sulfonate groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, potentially leading to unique chemical properties and applications.
Properties
Molecular Formula |
C39H45N3O16S4 |
|---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrol-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C39H45N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-19,25-26H,7-10,13,20-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57) |
InChI Key |
LWEWWSMILWWTIR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)C=CC5=O)CCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)C=CC5=O)CCCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)









![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)
